REACTION_SMILES
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[CH3:1][c:2]1[c:3]([CH2:12][OH:13])[c:4]([CH3:11])[cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10].[CH3:20][C:21]([Cl:22])=[O:23].[CH3:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1.[ClH:24].[cH:14]1[cH:15][cH:16][n:17][cH:18][cH:19]1>>[CH3:1][c:2]1[c:3]([CH2:12][O:13][C:21]([CH3:20])=[O:23])[c:4]([CH3:11])[cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc([N+](=O)[O-])c(C)c1CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(=O)OCc1c(C)ccc([N+](=O)[O-])c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |